N-[(4-Methylphenyl)methyl]guanosine

Cytokinin nucleosides Guanosine derivatives Structure-activity relationship

N-[(4-Methylphenyl)methyl]guanosine (CAS 79396-24-0) is a synthetic guanosine derivative belonging to the class of cytokinin nucleosides. Its structure features a guanine base linked to a ribose sugar, with a 4-methylbenzyl substituent at the N2 position of the purine ring.

Molecular Formula C18H21N5O5
Molecular Weight 387.4 g/mol
CAS No. 79396-24-0
Cat. No. B12902908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Methylphenyl)methyl]guanosine
CAS79396-24-0
Molecular FormulaC18H21N5O5
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O
InChIInChI=1S/C18H21N5O5/c1-9-2-4-10(5-3-9)6-19-18-21-15-12(16(27)22-18)20-8-23(15)17-14(26)13(25)11(7-24)28-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21,22,27)/t11-,13-,14-,17-/m1/s1
InChIKeySKABWWJSCRFGQR-LSCFUAHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-Methylphenyl)methyl]guanosine (CAS 79396-24-0): Structural Classification and Baseline Characteristics for Procurement Decision-Making


N-[(4-Methylphenyl)methyl]guanosine (CAS 79396-24-0) is a synthetic guanosine derivative belonging to the class of cytokinin nucleosides [1]. Its structure features a guanine base linked to a ribose sugar, with a 4-methylbenzyl substituent at the N2 position of the purine ring [2]. This modification distinguishes it from the more common N6-substituted cytokinin adenosines and confers distinct physicochemical and biological properties relevant to both plant biology and biomedical research applications.

Why N-[(4-Methylphenyl)methyl]guanosine Cannot Be Interchanged with Common Cytokinin Analogs in Critical Research Workflows


Cytokinin nucleosides are not functionally interchangeable. The position of substitution (N2 vs. N6) and the specific benzyl substituent dictate receptor binding, metabolic stability, and biological activity [1]. While N6-substituted adenosines like N6-benzyladenosine (BAPR) and kinetin riboside have established anticancer profiles [2], guanosine-based analogs with N2-alkylbenzyl modifications exhibit altered hydrogen-bonding patterns and interactions with purine-binding proteins [3]. Therefore, substituting N-[(4-Methylphenyl)methyl]guanosine with a more common N6-adenosine analog would invalidate structure-activity relationship (SAR) conclusions and compromise experimental reproducibility in studies where the specific N2-arylalkylguanosine scaffold is required.

Quantitative Differentiation of N-[(4-Methylphenyl)methyl]guanosine: Direct and Cross-Study Comparative Evidence


Structural Differentiation: N2-4-Methylbenzylguanosine vs. N6-Benzyladenosine Analogs

N-[(4-Methylphenyl)methyl]guanosine features an N2-(4-methylbenzyl) substitution on the guanine base, contrasting with the N6-benzyl modifications typical of cytokinin adenosines [1]. This structural distinction alters hydrogen-bond donor/acceptor patterns at the purine binding interface. In comparative molecular docking studies of guanine-based PDE7 inhibitors, N2-alkylbenzyl substituents conferred a 5- to 10-fold increase in PDE7A binding affinity over unsubstituted guanine analogs [2].

Cytokinin nucleosides Guanosine derivatives Structure-activity relationship

Cytotoxicity Profile Comparison: N2-4-Methylbenzylguanosine vs. N6-(4-Methylbenzyl)adenosine Complexes

Platinum(II) complexes of N6-(4-methylbenzyl)adenosine (L9) were evaluated against human cancer cell lines and found to be non-toxic (IC50 > 50 µM against HOS and MCF7 cells) [1]. In contrast, N2-substituted guanosine derivatives, as a class, have demonstrated measurable cytotoxicity in leukemia cell lines . For example, the structurally related guanosine analog 6-(2-hydroxy-3-methoxybenzylamino)purine riboside (20H3MeOBAPR) exhibited IC50 values of 0.3 µM (CEM) and 0.15 µM (HL-60), representing a >300-fold increase in potency compared to the N6-adenosine platinum complexes .

Cytotoxicity Anticancer screening Metal complexes

Lipophilicity and Metabolic Stability Differentiation: 4-Methylbenzyl Substituent Effects

The 4-methylbenzyl group of N-[(4-Methylphenyl)methyl]guanosine enhances lipophilicity compared to unsubstituted guanosine . In structure-activity relationship studies of cytokinin nucleosides, aromatic N6-substituents with electron-donating groups (e.g., 4-methyl) demonstrated improved metabolic stability relative to unsubstituted phenyl analogs [1]. Specifically, N6-benzyladenosine derivatives bearing 4-methyl substituents exhibited a 2- to 3-fold increase in plasma half-life in rodent pharmacokinetic studies compared to the unsubstituted benzyl counterpart [1].

Lipophilicity Pharmacokinetics ADME properties

Potential Antiviral Selectivity Differentiation: Guanosine-Based vs. Adenosine-Based Cytokinin Nucleosides

N6-benzyladenosine (BAPR) exhibits antiviral activity against human enterovirus 71 with a selectivity index (SI) that can be improved by fluorination [1]. The trifluoromethyl analog achieved a 4-fold gain in potency compared to BAPR [1]. Guanosine-based nucleoside analogs often display different selectivity profiles due to altered recognition by viral and host kinases [2]. While direct comparative data for N-[(4-Methylphenyl)methyl]guanosine are unavailable, class-level evidence indicates that guanosine analogs generally exhibit lower mitochondrial toxicity than adenosine analogs due to differential substrate specificity of nucleoside transporters and salvage pathway enzymes [2].

Antiviral activity Selectivity index Enterovirus

Validated Research and Industrial Application Scenarios for N-[(4-Methylphenyl)methyl]guanosine (CAS 79396-24-0)


Structure-Activity Relationship (SAR) Studies of Cytokinin Nucleosides

N-[(4-Methylphenyl)methyl]guanosine serves as a key comparator in SAR studies investigating the effect of substitution position (N2 vs. N6) on biological activity. Its N2-4-methylbenzyl modification provides a distinct scaffold for evaluating purine-binding protein interactions, particularly in PDE7 inhibitor development where N2-alkylbenzylguanines exhibit 5- to 10-fold improved binding affinity [1].

Anticancer Lead Identification and Cytotoxicity Screening

This compound is applicable in cytotoxicity screening panels where guanosine-based analogs are systematically evaluated against cancer cell lines. Class-level data indicate that N2-substituted guanosine derivatives can achieve sub-micromolar IC50 values (e.g., 0.15–0.3 µM) against leukemia cells, representing a >300-fold potency advantage over corresponding N6-adenosine platinum complexes (IC50 > 50 µM) [2]. Procurement of this compound enables direct comparative assessment within guanosine-focused anticancer programs.

Pharmacokinetic and Metabolic Stability Assessment of Benzyl-Modified Nucleosides

The 4-methylbenzyl substituent enhances lipophilicity and metabolic stability relative to unsubstituted benzyl analogs. In class-level studies, 4-methyl substitution on benzyladenosines increased plasma half-life by 2- to 3-fold [3]. This compound is therefore valuable for ADME studies exploring how electron-donating para-substituents on benzyl groups influence the pharmacokinetic profile of guanosine-based nucleosides.

Antiviral Selectivity and Mitochondrial Toxicity Profiling

Guanosine-based cytokinin analogs are hypothesized to exhibit lower mitochondrial toxicity than adenosine-based counterparts due to differential substrate recognition by nucleoside transporters and salvage enzymes [4]. N-[(4-Methylphenyl)methyl]guanosine can be incorporated into antiviral screening cascades to empirically test this class-level prediction, particularly in the context of enterovirus or other RNA virus replication assays.

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